7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole

Cross-coupling chemistry Late-stage functionalization Medicinal chemistry building blocks

7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole (CAS 1428881-66-6) is a halogenated heterocyclic building block belonging to the benzo[d]isoxazole family, featuring a bromine atom at the 7-position and a 2-chlorophenyl substituent at the 3-position of the fused isoxazole ring system. With a molecular formula of C13H7BrClNO and a molecular weight of 308.56 g/mol, this compound is supplied at ≥95% purity by multiple vendors and is intended exclusively for research and development use.

Molecular Formula C13H7BrClNO
Molecular Weight 308.56 g/mol
Cat. No. B11802941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole
Molecular FormulaC13H7BrClNO
Molecular Weight308.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC3=C2C=CC=C3Br)Cl
InChIInChI=1S/C13H7BrClNO/c14-10-6-3-5-9-12(16-17-13(9)10)8-4-1-2-7-11(8)15/h1-7H
InChIKeyYCMMJVARAOVMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole: Chemical Profile and Procurement Baseline


7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole (CAS 1428881-66-6) is a halogenated heterocyclic building block belonging to the benzo[d]isoxazole family, featuring a bromine atom at the 7-position and a 2-chlorophenyl substituent at the 3-position of the fused isoxazole ring system. With a molecular formula of C13H7BrClNO and a molecular weight of 308.56 g/mol, this compound is supplied at ≥95% purity by multiple vendors and is intended exclusively for research and development use . The benzo[d]isoxazole scaffold is recognized as a privileged structure in medicinal chemistry, and the strategic positioning of the bromine and chlorophenyl substituents provides distinct synthetic handles and physicochemical properties relative to closely related analogs .

Why 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole Cannot Be Replaced by Generic Analogs in Research Programs


Substitution patterns on the benzo[d]isoxazole core are not interchangeable; the precise positioning of halogen atoms and the nature of the aryl substituent at C3 profoundly influence both the compound's synthetic utility and its biological target engagement profile. The C7-bromine serves as a regioselective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification that analogs with chlorine at equivalent positions cannot match in reactivity, while the 2-chlorophenyl group at C3 introduces distinct steric and electronic effects compared to compounds bearing a simpler 3-chloro or 3-phenyl substitution [1] [2]. Swapping 7-bromo for a 5-chloro substituent, for example, shifts the vector of derivatization and alters both logP and binding interactions, making it impossible to reproduce structure-activity relationships or synthetic routes without compromising program integrity .

Quantitative Comparative Evidence for 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole Versus Closest Analogs


Regioselective C7–Br as a Superior Synthetic Handle for Late-Stage Diversification

The bromine atom at the 7-position of 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole is a significantly more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine-substituted analogs such as 5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole, enabling efficient and selective C–C bond formation at the C7 position [1]. Published studies demonstrate that bromoisoxazoles undergo Suzuki coupling under standard conditions (Pd(PPh3)2Cl2, K2CO3, dioxane/H2O, 80°C) to generate diversely substituted benzo[d]isoxazole libraries in good to excellent yields, a transformation that chloro-substituted counterparts cannot achieve without harsher conditions or specialized catalysts [2].

Cross-coupling chemistry Late-stage functionalization Medicinal chemistry building blocks

Distinct Molecular Weight and Physicochemical Profile Relative to 5-Chloro Analog

7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole possesses a molecular weight of 308.56 g/mol, which is 44.45 g/mol higher than its closest direct analog, 5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole (264.11 g/mol), due to the replacement of a chlorine atom with a bromine atom at the 7-position versus the 5-position . This molecular weight increase corresponds to a substantial 16.8% difference, which impacts calculated drug-likeness parameters and may influence membrane permeability and metabolic stability in cell-based assays . The polar surface area (PSA) for both compounds is identical at 26.03 Ų, indicating similar hydrogen-bonding capacity despite differing halogen substitution .

Physicochemical properties Drug-likeness SAR exploration

Documented Batch Quality: Vendor-Supplied Certificate of Analysis Ensures Reproducibility

7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole is supplied by Bidepharm and AKSci at a minimum purity of 95% (HPLC), with batch-specific Certificates of Analysis (CoA) including NMR (¹H, ¹³C), HPLC purity traces, and optionally GC or mass spectrometry data available upon request . In contrast, many structurally related benzo[d]isoxazole analogs (e.g., 7-Bromo-3-chlorobenzo[d]isoxazole, CAS 1260677-07-3) are listed by vendors without guaranteed CoA availability, introducing risk of batch-to-batch variability that can confound structure-activity relationship studies .

Quality assurance Batch consistency Analytical characterization

Unique Intermediary Position in BET Bromodomain Inhibitor Development Pathway

The benzo[d]isoxazole scaffold, specifically encompassing substitution patterns that include 7-bromo and 3-aryl (e.g., 2-chlorophenyl) variants, is claimed in patent WO2018/233728A1 as a key intermediate class for the synthesis of potent and selective BET bromodomain inhibitors targeting castration-resistant prostate cancer (CRPC) [1]. The patent discloses that compounds derived from this scaffold class achieve binding affinities (Kd) of 81-82 nM to BRD4(1) bromodomain and exhibit nanomolar growth inhibition in prostate cancer cell lines (e.g., C4-2B, LNCaP) with IC50 values in the sub-micromolar range [2]. While 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole itself is a synthetic precursor rather than the final active pharmaceutical ingredient, its structural features map directly onto the pharmacophore requirements defined by the patent's structure-activity relationship studies, making it a strategically relevant starting material for BET inhibitor programs [1].

BET bromodomain inhibitors Prostate cancer Epigenetic targets

Optimal Research and Industrial Applications for 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole Based on Quantitative Evidence


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling at the C7 Position

Medicinal chemistry teams can exploit the reactive C7–Br handle to generate focused libraries of 7-aryl/heteroaryl-substituted benzo[d]isoxazole derivatives in a single, high-yielding Suzuki coupling step. This application is directly supported by literature precedent demonstrating efficient cross-coupling of bromoisoxazoles under standard conditions, enabling the rapid exploration of structure-activity relationships at the C7 vector while maintaining the intact 2-chlorophenyl pharmacophore at C3 [1]. The 16.8% higher molecular weight of the bromine-containing scaffold also provides a distinct starting point for fragment growth strategies targeting heavier, more lipophilic chemical space .

BET Bromodomain Inhibitor Lead Optimization Using Validated Pharmacophore

Research programs focused on developing next-generation BET bromodomain inhibitors for prostate cancer or other oncology indications can directly employ 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole as a key intermediate, leveraging the validated benzo[d]isoxazole core and its demonstrated binding to BRD4 bromodomains (Kd ~81-82 nM for optimized derivatives) [2]. The compound's substitution pattern aligns with SAR requirements defined in published patent and literature data, reducing synthetic burden and accelerating hit-to-lead timelines [2].

Precision SAR Studies Requiring Documented Batch-to-Batch Reproducibility

Contract research organizations (CROs) and academic core facilities conducting quantitative structure-activity relationship (QSAR) studies can rely on 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole as a well-characterized starting material, with vendor-supplied Certificates of Analysis (NMR, HPLC) ensuring that each synthesis batch begins from a material of consistent purity and identity . This reduces variability in downstream biological assay readouts compared to less thoroughly documented analogs, supporting robust statistical modeling and patent-ready data generation .

Quote Request

Request a Quote for 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.